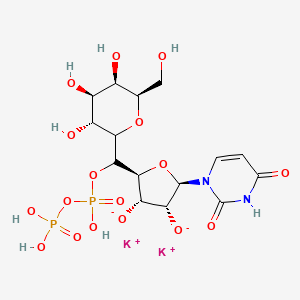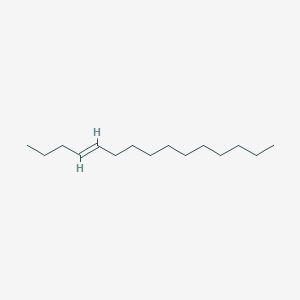
trans-4-Pentadecene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-Pentadecene: is an organic compound with the molecular formula C15H30 . It is an alkene, specifically a long-chain hydrocarbon with a double bond located at the fourth carbon atom in the trans configuration. This compound is also known by its IUPAC name, (E)-4-Pentadecene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydrogenation of Alkynes: One common method to synthesize trans-4-Pentadecene is through the partial hydrogenation of 4-pentadecyn-1-ene using a Lindlar catalyst. This reaction selectively reduces the triple bond to a double bond in the trans configuration.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired alkene.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of long-chain alkanes. This process is carried out under controlled conditions to ensure the formation of the trans isomer.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-4-Pentadecene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Hydrogenation: The compound can be fully hydrogenated to form pentadecane using hydrogen gas in the presence of a palladium or platinum catalyst.
Halogenation: this compound can react with halogens such as bromine or chlorine to form dihalogenated products.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Hydrogenation: H2, Pd/C or Pt/C
Halogenation: Br2, Cl2
Major Products:
Epoxides and Diols: From oxidation reactions.
Pentadecane: From hydrogenation.
Dihalogenated Alkanes: From halogenation.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: trans-4-Pentadecene is used as a model compound in studies of catalytic processes, particularly in the development of new catalysts for alkene transformations.
Biology:
Biomimetic Studies: The compound is used in biomimetic studies to understand the behavior of natural alkenes in biological systems.
Medicine:
Drug Development: this compound is explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid membranes.
Industry:
Lubricants and Surfactants: The compound is used in the formulation of lubricants and surfactants due to its long hydrocarbon chain and chemical stability.
Wirkmechanismus
The mechanism by which trans-4-Pentadecene exerts its effects depends on the specific application. In catalytic processes, the double bond in the trans configuration allows for selective interactions with catalysts, facilitating various chemical transformations. In biological systems, the compound can interact with lipid membranes, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
cis-4-Pentadecene: The cis isomer of 4-Pentadecene, which has different physical and chemical properties due to the different spatial arrangement of the double bond.
Pentadecane: The fully saturated alkane counterpart, which lacks the double bond and thus has different reactivity and applications.
Uniqueness: trans-4-Pentadecene is unique due to its trans configuration, which imparts distinct physical properties such as higher melting and boiling points compared to its cis isomer. This configuration also influences its reactivity and interactions in both chemical and biological systems.
Eigenschaften
CAS-Nummer |
74392-34-0 |
|---|---|
Molekularformel |
C15H30 |
Molekulargewicht |
210.40 g/mol |
IUPAC-Name |
(E)-pentadec-4-ene |
InChI |
InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h7,9H,3-6,8,10-15H2,1-2H3/b9-7+ |
InChI-Schlüssel |
IYDCZCBVYAESDR-VQHVLOKHSA-N |
Isomerische SMILES |
CCCCCCCCCC/C=C/CCC |
Kanonische SMILES |
CCCCCCCCCCC=CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


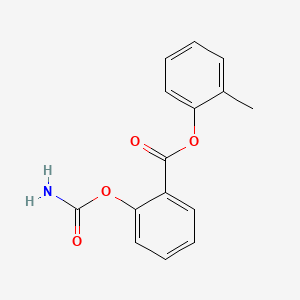
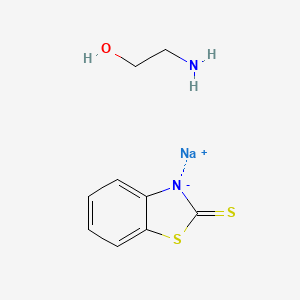
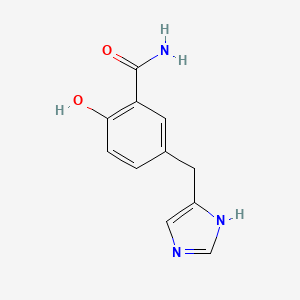
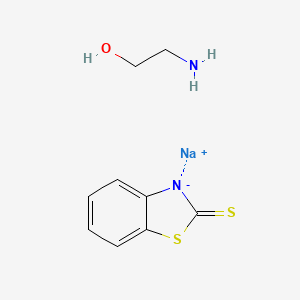

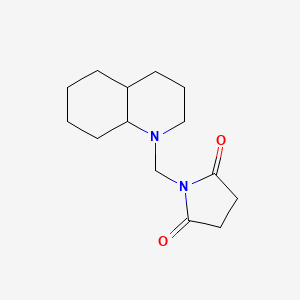
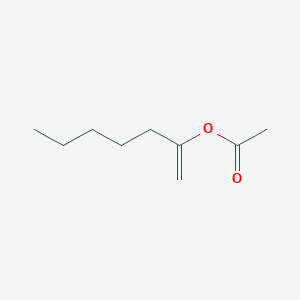
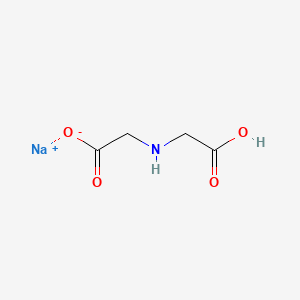
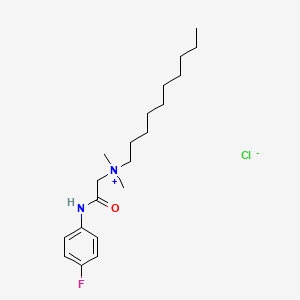
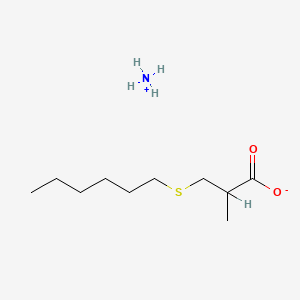
![4-[3-[(Trifluoromethyl)thio]phenyl]piperazine-1-propiononitrile monohydrochloride](/img/structure/B12699589.png)
![(2-Hydroxyethyl)[11-[(2-hydroxyphenethyl)methylamino]undecyl]methylphenacylammonium chloride](/img/structure/B12699595.png)
